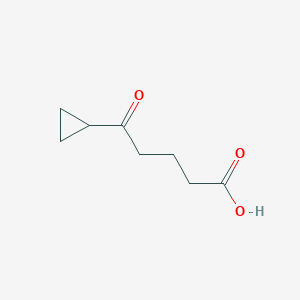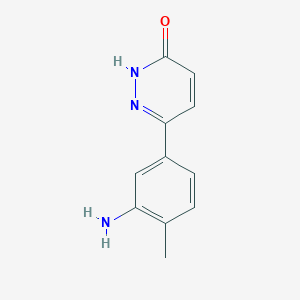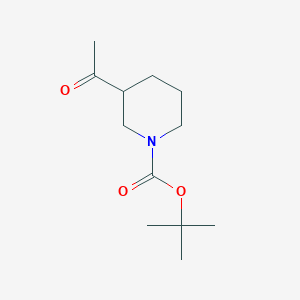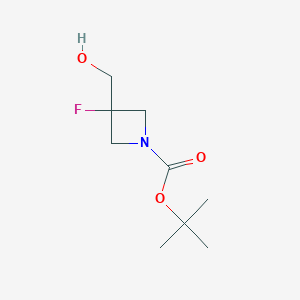
5-Cyclopropyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-5-oxovaleric acid is a chemical compound with the molecular formula C8H12O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds like this compound presents significant challenges for synthetic chemists . Cyclopropanation techniques are widely used, and various approaches have been developed to enable the synthesis of unique cyclopropane natural products .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H12O3 . More detailed information about its structure can be found in chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in chemical databases . These databases typically provide information such as melting point, boiling point, density, molecular formula, molecular weight, and other relevant properties .Wissenschaftliche Forschungsanwendungen
Understanding the Biological Implications of Cyclic Compounds in Disease Mechanisms
Research into compounds similar to 5-Cyclopropyl-5-oxovaleric acid, focusing on their biological and pharmacological applications, has been extensive, covering various domains from cancer research to the study of metabolic syndromes. However, direct studies on this compound specifically are scarce in the public domain. Thus, we explore related cyclic compounds to infer potential applications and research directions that could similarly apply to this compound.
DNA Damage and Carcinogenesis Connection : Studies have highlighted the mutagenic potential of compounds related to 5-Aminolevulinic acid, a precursor in the heme synthesis pathway, which accumulates in certain diseases and can lead to DNA damage potentially associated with cancer development, particularly hepatocellular carcinoma (HCC) in patients with acute intermittent porphyria (AIP) (Onuki et al., 2002).
Neurodegenerative Disease Research : Cysteinyl leukotrienes (cysLTs) and their receptors have been implicated in neurological complications associated with Alzheimer's disease. Research indicates that modulating these receptors could offer therapeutic potential, suggesting that similar cyclic compounds may play a role in neuroprotection or the exacerbation of neurodegenerative processes (Rahman et al., 2019).
Atherosclerosis and Oxidized Phospholipids : The accumulation of oxidized phospholipids (OxPLs) in lesions and their significant regulatory role on vascular cell function underscores the critical nature of lipid oxidation processes in atherosclerosis. This suggests that understanding the biochemical pathways involving cyclic compounds similar to this compound could contribute to cardiovascular disease research (Berliner & Watson, 2005).
Metabolic Syndrome and Dietary Polyphenols : Research on chlorogenic acid, a phenolic compound, highlights its anti-oxidant, anti-inflammatory, and anti-diabetic properties. These findings point to the broader potential of cyclic compounds in treating metabolic syndrome and its related disorders, suggesting areas where this compound might find application (Santana-Gálvez et al., 2017).
Chemical Synthesis and Drug Development : Advances in cyclopropanation methods have led to new Δ‐compounds with superior olfactory impacts, demonstrating the importance of such chemical transformations in creating high-impact fragrance ingredients and potentially pharmacologically active compounds. This underscores the significance of exploring cyclic compounds like this compound in synthetic organic chemistry for drug development (Schröder, 2014).
Wirkmechanismus
While the specific mechanism of action of 5-Cyclopropyl-5-oxovaleric acid is not mentioned in the search results, related compounds have been found to play a role in metabolic processes . For instance, certain small molecule metabokines synthesized in browning adipocytes can induce a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes .
Safety and Hazards
Zukünftige Richtungen
Research on 5-Cyclopropyl-5-oxovaleric acid and related compounds is ongoing. For instance, studies have identified certain metabolites synthesized in browning adipocytes that can reduce adiposity, increase energy expenditure, and improve glucose and insulin homeostasis in mouse models of obesity and diabetes . These findings suggest potential future directions for research and therapeutic applications .
Eigenschaften
IUPAC Name |
5-cyclopropyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(6-4-5-6)2-1-3-8(10)11/h6H,1-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDNXBQUOFVFDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645363 |
Source


|
| Record name | 5-Cyclopropyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-87-5 |
Source


|
| Record name | 5-Cyclopropyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)



![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)






